molecular formula C12H14O3 B13897828 Methyl 2-formyl-5-isopropylbenzoate

Methyl 2-formyl-5-isopropylbenzoate

Katalognummer: B13897828
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: LHEDCBOBDPBJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-formyl-5-isopropylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group and an isopropyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2-formyl-5-isopropylbenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-formyl-5-isopropylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the benzene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-formyl-5-isopropylbenzoate is unique due to the specific positioning of the formyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

methyl 2-formyl-5-propan-2-ylbenzoate

InChI

InChI=1S/C12H14O3/c1-8(2)9-4-5-10(7-13)11(6-9)12(14)15-3/h4-8H,1-3H3

InChI-Schlüssel

LHEDCBOBDPBJIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)C=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.